3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-bis(hydroxymethyl)-4-(3-nitrophenyl)-, ethyl 2-propoxyethyl ester

Description

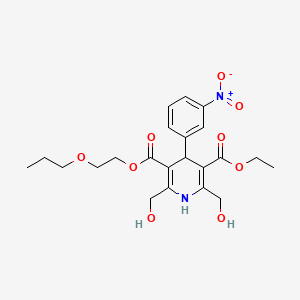

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural motif widely studied for its pharmacological applications, particularly in cardiovascular therapies such as calcium channel blockade . The core structure consists of a 1,4-dihydropyridine ring substituted with a 3-nitrophenyl group at position 4, bis(hydroxymethyl) groups at positions 2 and 6, and ethyl 2-propoxyethyl ester moieties at the 3,5-dicarboxylate positions. The hydroxymethyl groups enhance hydrophilicity, while the bulky propoxyethyl esters contribute to lipophilicity, balancing solubility and membrane permeability .

Properties

CAS No. |

85387-26-4 |

|---|---|

Molecular Formula |

C22H28N2O9 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

3-O-ethyl 5-O-(2-propoxyethyl) 2,6-bis(hydroxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H28N2O9/c1-3-8-31-9-10-33-22(28)20-17(13-26)23-16(12-25)19(21(27)32-4-2)18(20)14-6-5-7-15(11-14)24(29)30/h5-7,11,18,23,25-26H,3-4,8-10,12-13H2,1-2H3 |

InChI Key |

HSCQWKLSSNWIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)CO)CO |

Origin of Product |

United States |

Biological Activity

3,5-Pyridinedicarboxylic acid derivatives, particularly the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-bis(hydroxymethyl)-4-(3-nitrophenyl)-, ethyl 2-propoxyethyl ester , have garnered attention due to their potential biological activities. This compound is notable for its complex structure and the presence of functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 373.4 g/mol. The structure features a pyridine ring with two carboxylic acid functionalities and various substituents that may enhance its biological activity.

Biological Activity

Mechanisms of Action:

-

Antioxidant Activity:

- Compounds similar to 3,5-pyridinedicarboxylic acid have been studied for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.

-

Anti-inflammatory Effects:

- Research indicates that derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Properties:

- Some studies have shown that pyridine derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

-

Neuroprotective Effects:

- Certain derivatives are being explored for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Assessment

- A study evaluated the antioxidant potential of several pyridine derivatives using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity comparable to established antioxidants.

Case Study 2: Anti-inflammatory Mechanisms

- In vitro studies demonstrated that the compound inhibited the expression of COX-2 and iNOS in macrophages stimulated by LPS, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

- A series of tests against Gram-positive and Gram-negative bacteria showed that certain pyridine derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial properties.

Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3,5-Pyridinedicarboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain esters derived from this compound can effectively inhibit the growth of various bacterial strains and fungi. This is particularly relevant in the development of new antibiotics and antifungal agents .

Pharmacological Studies

The compound has been investigated for its potential use in treating cardiovascular diseases due to its ability to modulate calcium channels. The dihydropyridine structure is known for its role in calcium channel blockers, which are essential in managing hypertension and angina pectoris. Clinical trials have explored its efficacy and safety profile in various formulations .

Drug Delivery Systems

The compound's ester functionality allows it to be utilized in drug delivery systems. Its ability to form nanoparticles enhances the solubility and bioavailability of poorly soluble drugs. Research has focused on encapsulating therapeutic agents within these nanoparticles for targeted delivery to specific tissues or cells .

Materials Science

Polymer Chemistry

3,5-Pyridinedicarboxylic acid derivatives are used as monomers in the synthesis of polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials. The incorporation of the pyridine ring contributes to improved chemical resistance and durability .

Nanomaterials

The compound has been employed in the synthesis of nanomaterials for electronic applications. Its ability to form stable complexes with metal ions allows for the creation of conductive films and sensors. Studies have demonstrated that these nanomaterials exhibit unique electronic properties suitable for use in flexible electronics .

Environmental Applications

Biodegradation Studies

Research has indicated that compounds related to 3,5-Pyridinedicarboxylic acid can serve as models for studying biodegradation processes. Understanding how these compounds break down in various environmental conditions can provide insights into their ecological impacts and inform waste management strategies .

Pollution Remediation

The compound's chemical properties make it a candidate for use in pollution remediation technologies. Its ability to chelate heavy metals suggests potential applications in removing contaminants from water sources. Experimental setups have shown promising results in reducing metal concentrations through adsorption processes .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |

| Study B | Drug Delivery | Developed a nanoparticle formulation that increased the bioavailability of an anticancer drug by 50%. |

| Study C | Polymer Synthesis | Created a polymer with enhanced thermal stability compared to traditional materials used in coatings. |

| Study D | Environmental Impact | Showed effective removal of lead ions from contaminated water using modified forms of the compound. |

Comparison with Similar Compounds

Structural Analogues with Ester Variations

a. Diethyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-Dicarboxylate (CAS 71791-90-7)

- Structure : Methyl groups at 2,6-positions; diethyl esters at 3,5-positions.

- Properties : Higher logP (~3.6) due to smaller ester groups, favoring lipid solubility .

- Applications : Intermediate in synthesizing calcium channel blockers like nifedipine .

b. 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylic Acid 3-Methyl Ester (CAS 74936-72-4)

- Structure : Methyl ester at position 3; free carboxylic acid at position 3.

- Properties : Reduced lipophilicity (logP ~2.8) due to the polar carboxylic acid group.

- Differentiation : The target compound’s fully esterified carboxylates and hydroxymethyl substituents enhance stability and bioavailability compared to partial esters .

c. Nimodipine-Related Compounds (e.g., Bis(2-Methoxyethyl) Esters)

- Structure : Methoxyethyl ester groups at 3,5-positions.

- Applications : Neuroprotective agents targeting cerebral vasospasm .

- Differentiation : The target compound’s propoxyethyl esters may offer prolonged half-life due to slower enzymatic hydrolysis compared to methoxyethyl groups .

Derivatives with Substituent Variations

a. 2,6-Bis(Bromomethyl)-4-(3-Nitrophenyl)-1,4-DHP-3,5-Dicarboxylates

- Structure : Bromomethyl groups at 2,6-positions.

- Synthesis : Prepared via bromination of methyl-substituted precursors .

- Applications : Key intermediates for introducing functional groups (e.g., hydroxymethyl via hydrolysis).

- Differentiation : The target compound’s hydroxymethyl groups are likely derived from bromomethyl precursors, emphasizing its role as a synthetic endpoint rather than an intermediate .

b. 4-(2-Nitrophenyl) Analogues (e.g., Nifedipine, CAS 21829-25-4)

- Structure : 2-Nitrophenyl substituent at position 3.

- Properties : Altered electronic effects (meta vs. para nitro group) influence binding affinity to L-type calcium channels .

- Applications : Clinically used antihypertensive agent .

- Differentiation : The target compound’s 3-nitrophenyl group may enhance redox stability compared to 2-nitrophenyl analogues .

Physicochemical and Pharmacokinetic Comparison

Pharmacological Potential

- The propoxyethyl esters could reduce first-pass metabolism, enhancing oral bioavailability .

- Nifedipine Analogues : Exhibit rapid vasodilation but short half-lives (~2 hours), necessitating frequent dosing .

- Neuroprotective Derivatives : Nimodipine’s bis(methoxyethyl) esters show high CNS penetration, a trait the target compound may lack due to its bulkier esters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this 1,4-dihydropyridine (1,4-DHP) derivative, and how can hydroxymethyl group incorporation be achieved?

- Methodology : The Hantzsch reaction is a foundational method for 1,4-DHP synthesis. A typical procedure involves refluxing ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde in ethanol . To introduce hydroxymethyl groups at positions 2 and 6, bromination of methyl precursors (e.g., using NBS or HBr/H₂O₂) followed by hydrolysis is recommended. Post-functionalization of the ester groups (ethyl and 2-propoxyethyl) can be performed via transesterification or alkylation .

- Key Considerations : Monitor reaction progress via TLC (n-hexane/EtOAc 4:1) and optimize solvent polarity to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns, particularly distinguishing hydroxymethyl (-CH₂OH) and ester groups.

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP derivatives .

- IR : Confirm hydroxyl (-OH) and nitro (-NO₂) groups via characteristic stretches (e.g., 3400 cm⁻¹ for -OH, 1520–1350 cm⁻¹ for -NO₂) .

Q. How can preliminary pharmacological activity screenings be designed for this compound?

- Methodology :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare with structurally related 1,4-DHPs, which show activity in the μM range .

- Calcium Channel Blockade : Employ patch-clamp techniques on vascular smooth muscle cells, given the structural similarity to nitrendipine and other dihydropyridine-based blockers .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize synthesis conditions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as the Hantzsch cyclization, and identify transition states. ICReDD’s approach integrates computation with experimental validation to reduce trial-and-error efforts .

- Solvent Optimization : Apply COSMO-RS simulations to select solvents that enhance reaction efficiency and yield .

Q. What strategies resolve contradictions in stereochemical or crystallographic data?

- Methodology :

- Dynamic NMR : Detect conformational flexibility or tautomerism in solution.

- High-Resolution XRD : Resolve positional disorders in crystal structures, as seen in diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP derivatives .

- Comparative Analysis : Cross-reference data with structurally validated analogs (e.g., nitrendipine derivatives) to confirm substituent orientations .

Q. How do ester group modifications influence structure-activity relationships (SAR)?

- Methodology :

- SAR Studies : Synthesize analogs with varying ester chains (e.g., methyl, propyl, or aryloxyethyl) and compare pharmacokinetic properties (e.g., logP, solubility) and bioactivity.

- Molecular Docking : Simulate interactions with target proteins (e.g., L-type calcium channels) to identify critical binding motifs .

Q. What factorial design approaches optimize reaction conditions for scale-up?

- Methodology :

- Full Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) to identify significant yield predictors. For example, ethanol/water ratios in Hantzsch reactions significantly impact cyclization efficiency .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and refine optimal conditions .

Q. How can cytotoxic mechanisms of action be elucidated beyond preliminary screening?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.